他莫昔芬 N 氧化物

描述

Synthesis Analysis

Tamoxifen N-oxide is synthesized through the metabolism of tamoxifen. Studies have shown that tamoxifen undergoes N-oxidation, a process primarily catalyzed by flavin-containing monooxygenases in the liver (Mani, Hodgson, & Kupfer, 1993). Additionally, tamoxifen epoxide, another metabolite, has been synthesized and its microsomal metabolism also results in the formation of its corresponding N-oxide (Mccague & Seago, 1986).

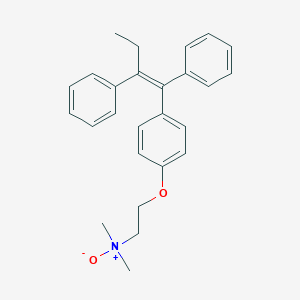

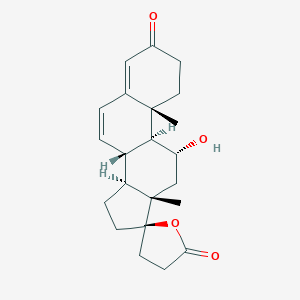

Molecular Structure Analysis

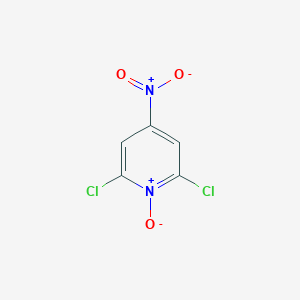

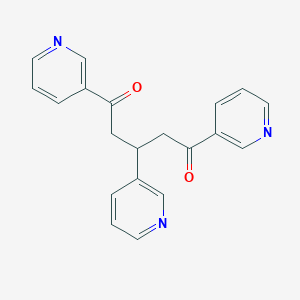

Tamoxifen N-oxide's structure is characterized by the addition of an oxygen molecule to the nitrogen atom of the tamoxifen molecule. This structural modification significantly affects its chemical and biological properties. Studies have provided insights into the structural identification of tamoxifen-DNA adducts, including tamoxifen N-oxide (Umemoto et al., 2000).

Chemical Reactions and Properties

Tamoxifen N-oxide is formed through the enzymatic activity of the liver, primarily by flavin-containing monooxygenases. The N-oxide can be further metabolized and reduced back to tamoxifen by various enzymes, indicating a potential metabolic cycle (Parte & Kupfer, 2005).

科学研究应用

乳腺癌研究

他莫昔芬 N 氧化物用于研究 CYP2D6 和 SULT1A2 基因型对乳腺癌患者他莫昔芬代谢的影响。这项研究对于了解遗传变异如何影响药物代谢和治疗结果至关重要 (Fernández-Santander 等,2013)。

药物代谢分析

它用于检测、识别和量化各种他莫昔芬代谢物,这对于了解药物的代谢途径和影响至关重要 (Kupfer 和 Dehal,1996)。

神经保护作用

他莫昔芬已显示出神经保护作用,例如减少可逆性大脑中动脉闭塞后缺血诱导的硝基酪氨酸产生 (Osuka 等,2001)。

乳腺癌代谢谱

它有助于建立乳腺癌患者的代谢谱,揭示药物水平和治疗反应的差异,这对于个性化医疗至关重要 (Carter 等,2001)。

遗传毒性风险评估

他莫昔芬 N 氧化物还用于确定接受该药物治疗的乳腺癌患者他莫昔芬的遗传毒性风险,这对于评估长期风险至关重要 (Umemoto 等,2004)。

靶向药物递送

关于负载他莫昔芬的纳米颗粒的研究表明在乳腺癌治疗中实现优先肿瘤靶向和循环药物储存库的潜力 (Shenoy 和 Amiji,2005)。

作用机制

Target of Action

Tamoxifen N-oxide, like its parent compound Tamoxifen, primarily targets the estrogen receptors (ERs) . ERs are proteins that are activated by the hormone estrogen and are involved in a variety of physiological processes, including the growth and development of certain types of cancer .

Mode of Action

Tamoxifen N-oxide acts as a selective estrogen receptor modulator (SERM) . It binds to estrogen receptors, blocking their interaction with the hormone estrogen . This prevents estrogen from exerting its effects, particularly in the context of estrogen receptor-positive breast cancer, where it can promote tumor growth . The exact mode of action of tamoxifen n-oxide may vary depending on the specific context and the presence of other interacting proteins .

Biochemical Pathways

Tamoxifen N-oxide affects several biochemical pathways. It inhibits the formation of mammospheres and the expression of cancer stem cell markers , which are involved in the resistance of estrogen receptor-positive breast tumors against endocrine therapy . It also plays a role in the nitric oxide (NO) pathway , where it has been shown to inhibit stemness and increase the efficacy of tamoxifen in ER+ breast cancer cells .

Pharmacokinetics

Tamoxifen N-oxide, like Tamoxifen, requires enzymatic activation by cytochrome P450 (CYP) enzymes for the formation of active metabolites . The polymorphic CYP2D6 is the key enzyme in this biotransformation . Genetic variants and drug interactions by CYP2D6 inhibitors can influence the plasma concentrations of active tamoxifen metabolites and the outcomes of tamoxifen-treated patients .

Result of Action

The action of Tamoxifen N-oxide results in the inhibition of mammosphere formation and the expression of cancer stem cell markers . This leads to an increased antitumoral efficacy of tamoxifen in ER+ breast cancer cells . Moreover, tamoxifen-resistant cells displayed higher expression levels of NOS2 and Notch-1 compared with parental cells .

Action Environment

Environmental factors can influence the action of Tamoxifen N-oxide. For instance, oxidative stress has been linked to tamoxifen’s apoptotic effects . Tamoxifen stimulates apoptosis and oxidative stress in a mechanism that involves elevation of mitochondria nitric oxide (NO) synthase . Therefore, the cellular environment, particularly the level of oxidative stress, can influence the efficacy and stability of Tamoxifen N-oxide.

未来方向

Research on Tamoxifen and its metabolites, including Tamoxifen N-oxide, continues to be a topic of interest in the scientific community. Future directions may focus more on cyclins related to tamoxifen resistance, targeting LEM4, and inhibiting autophagy . Another area of interest is the connection between tamoxifen, tamoxifen apoptotic effects, and oxidative stress .

属性

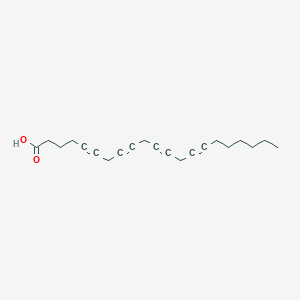

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAASNACECBQAFW-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316463 | |

| Record name | Tamoxifen N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75504-34-6 | |

| Record name | Tamoxifen N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75504-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamoxifen N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075504346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamoxifen N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Which enzymes are primarily responsible for the formation of TNO from TAM?

A1: The flavin-containing monooxygenase (FMO) enzymes, particularly FMO1 and FMO3, are the major catalysts for the N-oxidation of TAM to TNO. [, ]

Q2: Are there species-specific differences in the enzymes involved in TNO formation?

A2: Yes, human FMO1 is not expressed in adults, making FMO3 the primary enzyme responsible for TNO formation in humans. []

Q3: Can TNO be converted back to TAM in biological systems?

A3: Yes, several human cytochrome P450 (CYP) enzymes, notably CYP1A1, CYP2A6, and CYP3A4, have been shown to reduce TNO back to TAM. [] Interestingly, even reduced hemoglobin exhibits this reductive capability. []

Q4: Does the reduction of TNO back to TAM impact TAM's therapeutic efficacy?

A4: The potential for a metabolic cycle between TAM and TNO in vivo raises questions about its impact on TAM's overall efficacy and duration of action. This remains an active area of research. []

Q5: What other metabolic pathways are important for TAM besides N-oxidation?

A5: In addition to N-oxidation, TAM undergoes other significant metabolic transformations, including:

- N-demethylation: Primarily catalyzed by CYP3A4, this pathway leads to the formation of N-desmethyltamoxifen. [, ]

- 4-hydroxylation: This pathway produces 4-hydroxytamoxifen, a more potent antiestrogen than TAM itself. [, , ]

- α-hydroxylation: This pathway leads to the formation of α-hydroxytamoxifen, a precursor to reactive metabolites capable of forming DNA adducts. [, , ]

Q6: Are there differences in the metabolic profiles of TAM across different species?

A6: Yes, significant species-related differences exist in TAM metabolism. For instance:

- Mice: Exhibit rapid metabolism of TAM, primarily to TNO, potentially contributing to their lower susceptibility to TAM-induced liver cancer. [, ]

- Rats: Show a greater propensity for forming α-hydroxytamoxifen and its DNA-reactive metabolites compared to humans, potentially explaining their higher susceptibility to TAM-induced liver cancer. [, ]

Q7: Can TNO itself form DNA adducts?

A7: While TNO itself does not appear to directly form DNA adducts, studies have identified α-(N2-deoxyguanosinyl)tamoxifen N-oxide as a DNA adduct in the liver of mice treated with TAM. [] This suggests that TNO might be further metabolized to reactive species capable of DNA modification.

Q8: What other TAM metabolites are known to contribute to DNA adduct formation?

A8: The primary DNA-reactive metabolite of TAM is thought to be an α-sulfooxy metabolite, formed by the enzyme hydroxysteroid sulfotransferase 2A1 (SULT2A1) acting on α-hydroxytamoxifen. [, ]

Q9: What analytical techniques are commonly used to study TAM and its metabolites, including TNO?

A9: A range of analytical techniques is employed for the analysis of TAM and its metabolites, including:

- High-performance liquid chromatography (HPLC): Frequently coupled with ultraviolet (UV) detection or mass spectrometry (MS) for separation and quantification of TAM and its metabolites in various matrices. [, , , , , , ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the identification and quantification of TAM and its metabolites in complex biological samples. [, , , ]

- 32P-Postlabeling/HPLC: This technique is particularly valuable for the detection and quantification of TAM-DNA adducts in tissues. [, , , ]

- Electrochemiluminescence (ECL): ECL-based arrays coupled with liver microsomes have been used to study the relative DNA damage caused by TAM metabolites in different species. []

Q10: What are the challenges associated with the analysis of TNO?

A10: Analyzing TNO presents unique challenges due to:

- Its potential reduction back to TAM during sample preparation and analysis: This necessitates careful optimization of methods to minimize this conversion. []

- The presence of numerous TAM metabolites in biological samples: This requires methods with high selectivity to differentiate TNO from other metabolites. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)